2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound with the molecular formula C₁₁H₈INO₃ and a molecular weight of 329.09 g/mol This compound is known for its unique structure, which includes an isoindoline core substituted with an iodo group and a ketone functional group
Preparation Methods
The synthesis of 2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of isoindoline derivatives with iodoacetone under controlled conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, although specific conditions and reagents for such reactions are less commonly reported.
Common reagents used in these reactions include bases like potassium carbonate, reducing agents like sodium borohydride, and solvents such as DMF and ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The exact mechanism of action of 2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar compounds to 2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione include:
2-(3-iodo-2-oxopropyl)-1H-isoindole-1,3(2H)-dione: A closely related compound with a similar structure but differing in the hydrogenation state of the isoindole ring.
5-(3-iodo-2-oxopropyl)-1,3-diazinane-2,4,6-trione: Another compound with an iodo and ketone functional group but a different heterocyclic core.
Properties
IUPAC Name |
2-(3-iodo-2-oxopropyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNVDEBXZYTHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35750-03-9 |
Source
|
Record name | 2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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